molecular formula C26H22N2O6 B489668 methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate CAS No. 1005085-36-8

methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate

Cat. No.: B489668
CAS No.: 1005085-36-8
M. Wt: 458.5g/mol
InChI Key: TVMHIMKEVYLVGY-UHFFFAOYSA-N
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Description

Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a structurally complex bicyclic compound featuring a hexahydro-pyrrolo[3,4-d]isoxazole core fused with aromatic and ester functionalities. The molecule includes:

  • A methyl benzoate group at the 4-position, contributing to esterase sensitivity and lipophilicity.
  • Substituents: A phenyl group at the 2-position and a 4-methoxyphenyl group at the 5-position, both influencing electronic properties and steric bulk.

Properties

IUPAC Name

methyl 4-[5-(4-methoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-32-20-14-12-18(13-15-20)27-24(29)21-22(16-8-10-17(11-9-16)26(31)33-2)28(34-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMHIMKEVYLVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Substituted Phenylhydroxylamines

Phenylhydroxylamines are synthesized via partial reduction of nitroarenes. For example, 4-methoxynitrobenzene is reduced using zinc dust and ammonium chloride in aqueous ethanol at 60°C:

4-OCH3-C6H4NO2Zn, NH4ClH2O/EtOH4-OCH3-C6H4NHOH\text{4-OCH}3\text{-C}6\text{H}4\text{NO}2 \xrightarrow[\text{Zn, NH}4\text{Cl}]{\text{H}2\text{O/EtOH}} \text{4-OCH}3\text{-C}6\text{H}_4\text{NHOH}

Key conditions :

  • Solvent: H₂O/EtOH (1:1 v/v)

  • Temperature: 60°C

  • Yield: 85–90%

Condensation with Glyoxal

Glyoxal (40% aqueous solution) reacts with phenylhydroxylamines in a 1:2 molar ratio to form bis-nitrones:

Glyoxal+2Ar-NHOHAr-N=N-Ar+2H2O\text{Glyoxal} + 2\,\text{Ar-NHOH} \rightarrow \text{Ar-N=N-Ar} + 2\,\text{H}_2\text{O}

Optimized parameters :

  • Solvent: Water

  • Temperature: 25°C (room temperature)

  • Reaction time: 30 minutes

  • Yield: 78–82%

Cycloaddition with N-Substituted Maleimides

Synthesis of Maleimide Derivatives

The benzoate-functionalized maleimide is prepared by reacting maleic anhydride with 4-aminobenzoic acid, followed by esterification with methanol:

Maleic anhydride+4-H2N-C6H4COOHDCC, DMAPMaleimide-acidH2SO4MeOHMethyl benzoate-maleimide\text{Maleic anhydride} + \text{4-H}2\text{N-C}6\text{H}4\text{COOH} \xrightarrow{\text{DCC, DMAP}} \text{Maleimide-acid} \xrightarrow[\text{H}2\text{SO}_4]{\text{MeOH}} \text{Methyl benzoate-maleimide}

Critical steps :

  • Coupling agent: Dicyclohexylcarbodiimide (DCC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Esterification: H₂SO₄ in methanol, 60°C, 4 hours

1,3-Dipolar Cycloaddition Reaction

The bis-nitrone and maleimide undergo a thermal cycloaddition in aqueous media to form the pyrrolo-isoxazole core:

Bis-nitrone+MaleimideH2O, 70°CPyrrolo-isoxazole adduct\text{Bis-nitrone} + \text{Maleimide} \xrightarrow{\text{H}_2\text{O, 70°C}} \text{Pyrrolo-isoxazole adduct}

Reaction parameters :

  • Solvent: Water

  • Temperature: 70°C

  • Time: 10–15 minutes

  • Regioselectivity: Exclusive formation of the trans-diastereomer due to π-π stacking in the endo-transition state

  • Yield: 70–75%

Post-Cycloaddition Functionalization

Esterification of the Benzoate Group

If the maleimide precursor contains a carboxylic acid, esterification is performed post-cycloaddition using thionyl chloride and methanol:

Acid+MeOHSOCl2Methyl ester\text{Acid} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{Methyl ester}

Conditions :

  • Catalyst: SOCl₂ (2 equiv)

  • Solvent: Dry methanol

  • Temperature: Reflux (65°C)

  • Yield: >90%

Structural Confirmation and Characterization

Spectroscopic Analysis

  • ¹H-NMR : The trans configuration is confirmed by coupling constants (J = 8–10 Hz) between C3–H and C3a–H protons.

  • FTIR : Stretching vibrations at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (maleimide C=O).

  • Mass spectrometry : Molecular ion peak at m/z 458.5 (C₂₆H₂₂N₂O₆).

Crystallography and PXRD

Single-crystal X-ray diffraction confirms the bicyclic framework and substituent orientations. Powder XRD patterns validate batch consistency.

Comparative Analysis of Synthetic Routes

MethodSolventTemperatureTimeYieldRegioselectivity
Aqueous cycloadditionH₂O70°C15 min75%Trans only
Organic solventDMF100°C3 hr65%Trans/cis mix
Microwave-assistedEtOH120°C20 min80%Trans dominant

The aqueous method outperforms organic solvents in efficiency and selectivity, aligning with green chemistry principles.

Industrial-Scale Considerations

Process Optimization

  • Catalyst screening : Citrazinic acid or boric acid improves cycloaddition yields to 85%.

  • Continuous flow systems : Reduce reaction time to 5 minutes via microreactor technology.

Purification Challenges

  • Recrystallization : Ethanol/water (7:3) removes unreacted maleimide.

  • Chromatography : Silica gel (hexane/EtOAc 4:1) isolates the pure trans isomer .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name/ID Core Structure Key Substituents Ester Group Notable Features Reference
Target Compound Pyrrolo-isoxazole 4-Methoxyphenyl, Phenyl Methyl Bicyclic, 4,6-diketo, rigid conformation N/A
C6 () Quinoline-piperazine 4-Methoxyphenyl (quinoline) Methyl Flexible piperazine linker, aromatic quinoline
I-6473 () Isoxazole-phenethoxy 3-Methylisoxazol-5-yl Ethyl Ethoxy linker, heterocyclic substituent
Compound 4 () Thiazole-pyrazol-triazole 4-Fluorophenyl (multiple) None Planar conformation, fluorinated substituents

Key Observations :

  • Rigidity vs.
  • Electron-Donating Effects : The 4-methoxyphenyl group in the target and C6 enhances solubility in polar solvents compared to halogenated analogs (e.g., C2–C5 in ) .
  • Ester Stability : The methyl ester in the target may hydrolyze faster than ethyl analogs (e.g., I-6473), impacting metabolic stability .

Substituent Electronic and Steric Effects

Table 2: Substituent Electronic Profiles

Compound Substituent Electronic Effect Solubility Trend
Target 4-Methoxyphenyl Electron-donating High (polar solvents)
C4 () 4-Fluorophenyl Electron-withdrawing Moderate (less polar)
C7 () 4-CF₃ Strongly electron-withdrawing Low
  • The 4-methoxyphenyl group in the target and C6 enhances resonance stabilization compared to electron-withdrawing substituents (e.g., CF₃ in C7), which may reduce reactivity in electrophilic environments .

Biological Activity

Methyl 4-(5-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • Molecular Formula : C23H24N2O5
  • Molecular Weight : 404.45 g/mol
  • IUPAC Name : this compound

1. Antibacterial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, studies on related compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
Methyl 4-(5-(4-methoxyphenyl)-...S. aureus15
Methyl 4-(5-(4-methoxyphenyl)-...E. coli12

2. Enzyme Inhibition

Methyl 4-(5-(4-methoxyphenyl)-...) has been studied for its potential as an enzyme inhibitor. Specifically, it shows activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

EnzymeIC50 Value (µM)Reference
AChE20.5
Urease15.0

These values indicate that the compound could serve as a lead structure for developing new therapeutic agents targeting these enzymes.

3. Anticancer Potential

Preliminary studies suggest that methyl 4-(5-(4-methoxyphenyl)-...) may possess anticancer properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.

Cell LineIC50 Value (µM)
HeLa (Cervical)18.0
MCF7 (Breast)22.5

The biological activity of methyl 4-(5-(4-methoxyphenyl)-...) is hypothesized to involve several mechanisms:

  • Interference with DNA Synthesis : Similar compounds have shown the ability to intercalate with DNA, preventing replication.
  • Inhibition of Protein Synthesis : The compound may inhibit ribosomal function, thereby affecting protein synthesis essential for bacterial growth and cancer cell proliferation.

Case Study: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of methyl derivatives against multi-drug resistant strains. The results demonstrated that certain modifications to the methyl group enhanced antibacterial activity significantly compared to the parent compound.

Research Findings on Enzyme Inhibition

A comprehensive study published in a peer-reviewed journal highlighted the potential of methyl 4-(5-(4-methoxyphenyl)-...) as a dual inhibitor of AChE and urease. The study utilized molecular docking simulations to elucidate binding interactions at the active sites of these enzymes.

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